Trimethyl(4-oxopentyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.
Scientific Research Applications
Structural Analysis
Trimethyl(4-oxopentyl)ammonium, a derivative of acetylcholine, has shown potent nicotinic activity. Its crystal structure was analyzed using X-ray structure analysis, revealing significant differences in conformation compared to acetylcholine (Gieren & Kokkinidis, 1982).
Chemical Modification and Application
A novel quaternary ammonium salt, synthesized using L-carnitine and cinnamic acid, was studied for its potential as a double prodrug. The synthesis involved acetylation and esterification, leading to a compound with interesting chemical properties (Xiao, 2008).
Solubilization of Carbon Nanotubes
In the field of nanotechnology, certain quaternary ammonium compounds, including trimethyl variants, have been used to solubilize single-walled carbon nanotubes in water. This property is crucial for various applications in material science and nanotechnology (Tomonari, Murakami, & Nakashima, 2006).
Corrosion Inhibition
Ammonium-based ionic liquids, including trimethyl variants, have been investigated for their corrosion inhibition properties. These studies are significant in the context of developing environmentally friendly lubricants and corrosion inhibitors (Gabler et al., 2011).
Water Treatment and Flocculation
Quaternary ammonium compounds, including trimethyl variants, have been synthesized for use as water-soluble cationic flocculants. These compounds are effective in water and wastewater treatment, demonstrating superior properties compared to traditional flocculants (Wang et al., 2009).
Electrochemical Applications
Trimethyl-n-hexylammonium variants have been studied for their electrochemical behavior, particularly in the context of electroplating media for various metals. Understanding their redox behavior in room temperature molten salt solutions is crucial for applications in electrochemistry and material science (Murase, Nitta, Hirato, & Awakura, 2001).
Antibacterial Properties
Chitosan derivatives, including those modified with trimethyl ammonium groups, have been evaluated for their antibacterial properties. These studies are important for the development of new antimicrobial agents and materials (Cai et al., 2015).
properties
CAS RN |
25351-37-5 |
---|---|
Product Name |
Trimethyl(4-oxopentyl)ammonium |
Molecular Formula |
C8H18NO+ |
Molecular Weight |
144.23 g/mol |
IUPAC Name |
trimethyl(4-oxopentyl)azanium |
InChI |
InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1 |
InChI Key |
UKCYTFTWLWVZSO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[N+](C)(C)C |
Canonical SMILES |
CC(=O)CCC[N+](C)(C)C |
Related CAS |
25351-18-2 (iodide) |
synonyms |
4-oxo-N,N,N-trimethylpentaminium chloride 4-oxo-N,N,N-trimethylpentanaminium iodide 5-TMAP 5-trimethylammonio-2-pentanone ketopentyltrimethylammonium KPTMA OTMA iodide trimethyl(4-oxopentyl)ammonium trimethyl(4-oxopentyl)ammonium chloride trimethyl(4-oxopentyl)ammonium iodide trimethyl(4-oxopentyl)ammonium perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.